2-[4-(3-Oxobutyl)phenoxy]acetic acid
Description
2-[4-(3-Oxobutyl)phenoxy]acetic acid is a phenoxyacetic acid derivative characterized by a 3-oxobutyl group attached to the para position of the phenyl ring, linked to an acetic acid moiety via an ether bond. Phenoxyacetic acid derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-[4-(3-oxobutyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)2-3-10-4-6-11(7-5-10)16-8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUZYVCTSSHDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Oxobutyl)phenoxy]acetic acid typically involves the reaction of 4-(3-oxobutyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Oxobutyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(3-Oxobutyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3-Oxobutyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Electronic Effects :
- The 3-oxobutyl group in the target compound introduces a ketone functional group, which may enhance metabolic stability or serve as a reactive site for further derivatization. This contrasts with electron-withdrawing groups like trifluoromethoxy (), which increase electrophilicity and reactivity in cross-coupling reactions .
- Halogenated analogs (e.g., 4-chlorobenzoyl in ) exhibit stronger antimicrobial properties due to increased membrane permeability and interference with bacterial enzymes .
Biological Activity: Compounds with aminoethyl groups () demonstrate neuroprotective effects, likely due to interactions with neurotransmitter receptors, whereas triazole-containing derivatives () are associated with irritation hazards, limiting their therapeutic use . The trifluoromethoxy group () enhances bioactivity in agrochemicals by resisting enzymatic degradation compared to non-fluorinated analogs .
This contrasts with ethyl ester derivatives (), where ester hydrolysis is a common modification route .
Biological Activity
2-[4-(3-Oxobutyl)phenoxy]acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H16O3
- IUPAC Name: 2-(4-(3-oxobutyl)phenoxy)acetic acid
This compound features a phenoxy group attached to an acetic acid moiety, which contributes to its biological activity.
Biological Activity Overview
Research on this compound indicates that it possesses various biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail specific findings from studies assessing its efficacy.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Notably:
- Bactericidal Effects: The compound exhibited significant bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 µg/mL to 500 µg/mL, indicating potent activity against Gram-positive bacteria and moderate effects on Gram-negative bacteria .
- Fungal Activity: The compound also showed antifungal properties, with MIC values against certain fungal strains ranging from 62.5 µg/mL to >2000 µg/mL, demonstrating variable efficacy depending on the species tested .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound:
- Inhibition of Pro-inflammatory Cytokines: In vivo studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and PGE-2 by over 60%, suggesting a strong anti-inflammatory effect .
- Mechanism of Action: The compound appears to exert its anti-inflammatory effects through inhibition of the COX-2 enzyme, which plays a critical role in inflammation pathways. This was supported by molecular modeling studies that elucidated the binding interactions between the compound and COX-2 .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key properties and activities:
| Compound Name | MIC (µg/mL) | Anti-inflammatory Activity | Notable Effects |
|---|---|---|---|
| This compound | 15.62 - 500 | Significant | Reduces TNF-α by >60% |
| Nitrofurantoin | 3.91 - 62.5 | Moderate | Effective against Gram-positive bacteria |
| Phenoxyacetic Acid | >1000 | Minimal | Limited antimicrobial effects |
Case Studies
- Case Study on Antimicrobial Efficacy: A study published in the International Journal of Molecular Sciences reported that derivatives of phenoxy acetic acids, including this compound, showed promising results against resistant strains of bacteria, highlighting their potential in treating infections caused by antibiotic-resistant pathogens .
- Case Study on Anti-inflammatory Mechanisms: Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound led to significant reductions in paw edema in animal models, indicating its potential for therapeutic use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
